molecular formula C18H20N2O3 B13015296 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide

Cat. No.: B13015296
M. Wt: 312.4 g/mol
InChI Key: VVFKABMHYWWKTP-UHFFFAOYSA-N
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Description

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is an organic compound with a complex structure that includes allyl, benzyloxy, and methoxy functional groups attached to a benzohydrazide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-allyl-4-hydroxy-5-methoxybenzaldehyde with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with hydrazine hydrate to yield the final benzohydrazide compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide or an aldehyde, while reduction of a nitro group would produce an amine.

Scientific Research Applications

3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Allyl-4-(benzyloxy)-5-methoxybenzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its hydrazide group can form covalent bonds with certain enzymes, potentially inhibiting their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both benzyloxy and hydrazide groups, which confer distinct chemical reactivity and potential biological activity. Its combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

3-methoxy-4-phenylmethoxy-5-prop-2-enylbenzohydrazide

InChI

InChI=1S/C18H20N2O3/c1-3-7-14-10-15(18(21)20-19)11-16(22-2)17(14)23-12-13-8-5-4-6-9-13/h3-6,8-11H,1,7,12,19H2,2H3,(H,20,21)

InChI Key

VVFKABMHYWWKTP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)CC=C)C(=O)NN

Origin of Product

United States

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